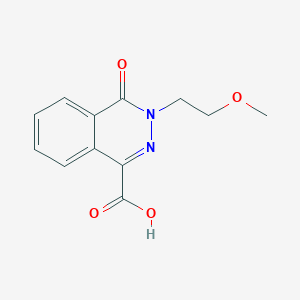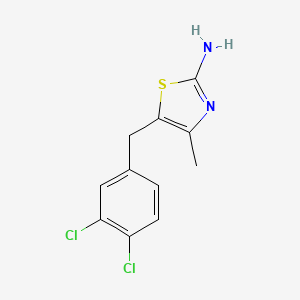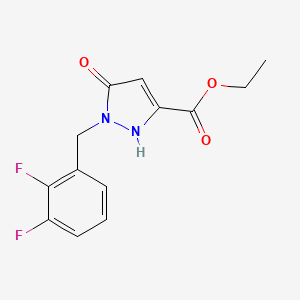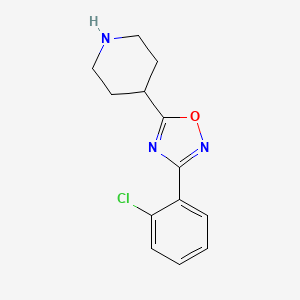![molecular formula C26H28N2O5 B11816355 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]piperidin-4-carbonsäure ist eine komplexe organische Verbindung mit der Summenformel C27H30N2O5. Sie wird aufgrund ihrer einzigartigen Struktur und Eigenschaften häufig in verschiedenen chemischen und biologischen Forschungsanwendungen eingesetzt.
Herstellungsmethoden
Die Synthese von 1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]piperidin-4-carbonsäure umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beinhaltet die Schutzgruppe des Pyrrolidin-Stickstoffs mit einer Fluorenylmethoxycarbonyl (Fmoc)-Gruppe, gefolgt von der Kupplung des geschützten Pyrrolidins mit Piperidin-4-carbonsäure. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung der Amidbindung zu erleichtern .
Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion, wie z. B. der Einsatz von automatisierten Synthesizern und Hochdurchsatz-Reinigungstechniken.
Chemische Reaktionsanalyse
1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]piperidin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan (DCM) und Tetrahydrofuran (THF) sowie Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen .
Wissenschaftliche Forschungsanwendungen
1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]piperidin-4-carbonsäure wird in der wissenschaftlichen Forschung häufig eingesetzt, darunter:
Chemie: Sie dient als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.
Biologie: Die Verbindung wird zur Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen eingesetzt, da sie in der Lage ist, stabile Komplexe mit biologischen Makromolekülen zu bilden.
Medizin: Die Forschung zu potenziellen therapeutischen Anwendungen wie Arzneimittelentwicklung und der Gestaltung neuer Arzneimittel beinhaltet häufig diese Verbindung.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]piperidin-4-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an aktiven Stellen oder allosterischen Stellen an Proteinen binden, deren Aktivität modulieren und biochemische Prozesse beeinflussen. Die spezifischen Prozesse und Zielstrukturen hängen vom Kontext ihres Einsatzes in der Forschung oder in therapeutischen Anwendungen ab .
Vorbereitungsmethoden
The synthesis of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the pyrrolidine nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the coupling of the protected pyrrolidine with piperidine-4-carboxylic acid. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of automated synthesizers and high-throughput purification techniques.
Analyse Chemischer Reaktionen
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications, such as drug development and the design of novel pharmaceuticals, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]piperidin-4-carbonsäure kann mit ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]prolin: Diese Verbindung weist eine ähnliche Struktur auf, jedoch mit einem Prolinrest anstelle von Piperidin, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]alanin: Eine weitere ähnliche Verbindung mit einem Alaninrest, der ihre Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflusst.
Die Einzigartigkeit von 1-[(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-carbonyl]piperidin-4-carbonsäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Strukturmerkmalen, was sie für eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung wertvoll macht.
Eigenschaften
Molekularformel |
C26H28N2O5 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H28N2O5/c29-24(27-14-11-17(12-15-27)25(30)31)23-10-5-13-28(23)26(32)33-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,30,31)/t23-/m0/s1 |
InChI-Schlüssel |
XQSVLEABBOYLNZ-QHCPKHFHSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CCC(CC5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)




![Bis[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonan-1-yl] oxalate](/img/structure/B11816315.png)
![[(1-Carbamimidoylcyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11816322.png)

![5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine](/img/structure/B11816327.png)


![[2,3'-Bipyridin]-6-ylmethanamine](/img/structure/B11816347.png)
![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)
